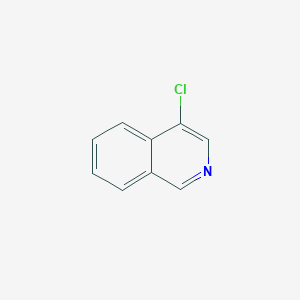

4-Cloroisoquinolina

Descripción general

Descripción

4-Chloroisoquinoline is an organic compound with the chemical formula C9H6ClN. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents such as ethanol, benzene, and dimethylformamide. This compound is known for its electron affinity and is commonly used as an intermediate in organic synthesis, particularly in the preparation of dyes, ligands, catalysts, and pharmaceuticals .

Aplicaciones Científicas De Investigación

4-Chloroisoquinoline has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

Target of Action

4-Chloroisoquinoline is a derivative of isoquinoline, a class of compounds that demonstrate a wide range of biological activities . Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . .

Mode of Action

Isoquinoline and its derivatives, including chloroquine, have been found to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to continue to accumulate toxic heme, killing the parasite

Biochemical Pathways

Isoquinoline and its derivatives are known to interact with various biochemical pathways due to their diverse structures . They are used as components of anti-cancer, anti-malarial, and other drugs .

Pharmacokinetics

4-aminoquinolines, a related class of compounds, are known to be weak bases that are completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days .

Result of Action

Isoquinoline and its derivatives are known to have a wide range of biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloroisoquinoline can be synthesized through various methods. One common method involves the heating and condensation of 4-chloropyridine. The specific reaction conditions can be adjusted based on the desired outcome .

Industrial Production Methods: In industrial settings, the production of 4-Chloroisoquinoline often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific temperature and pressure conditions to optimize the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloroisoquinoline undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogenating agents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenating agents such as chlorine or bromine are often used

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce various halogenated isoquinolines .

Comparación Con Compuestos Similares

4-Chloroisoquinoline can be compared with other similar compounds, such as:

Isoquinoline: A parent compound with a similar structure but without the chlorine substituent.

Quinoline: Another related compound with a nitrogen atom in a different position within the ring structure.

Chloroquine: A derivative used as an antimalarial drug, showcasing different biological activity due to its unique structure .

Uniqueness: 4-Chloroisoquinoline is unique due to its specific chlorine substituent, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .

Actividad Biológica

4-Chloroisoquinoline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in therapeutics.

4-Chloroisoquinoline is an isoquinoline derivative characterized by the presence of a chlorine atom at the fourth position of the isoquinoline ring. Its molecular formula is with a molecular weight of 179.60 g/mol. The compound's structure allows for various chemical modifications, which can enhance its biological activity.

1. Antimicrobial Properties

Research indicates that 4-chloroisoquinoline exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, one study reported that derivatives of 4-chloroisoquinoline demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .

2. Anticancer Activity

The anticancer properties of 4-chloroisoquinoline have been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For example, one study highlighted its ability to inhibit cell proliferation in human lung adenocarcinoma (A549) cells, with IC50 values indicating its potency .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 12 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Inhibition of cell cycle progression |

| HeLa (cervical cancer) | 20 | Activation of caspase pathways |

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 4-chloroisoquinoline has shown anti-inflammatory effects. Research has indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological activity of 4-chloroisoquinoline is attributed to its interaction with various molecular targets within cells. It may act by:

- Inhibiting Enzymes : The compound can inhibit enzymes involved in critical metabolic pathways, thus disrupting cellular functions.

- Modulating Signaling Pathways : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.

- Binding to DNA : Some studies suggest that it can intercalate into DNA, leading to genotoxic effects in cancer cells.

Case Study 1: Anticancer Screening

A study investigated the effects of 4-chloroisoquinoline on different cancer cell lines. The results demonstrated significant cytotoxicity against A549 and MCF-7 cells, with detailed analysis revealing that the compound triggers apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of 4-chloroisoquinoline were synthesized and tested against a panel of bacterial strains. The results indicated that these derivatives exhibited potent antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential as novel antibiotics .

Propiedades

IUPAC Name |

4-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEQEEIDWHKVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348837 | |

| Record name | 4-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-91-8 | |

| Record name | 4-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 4-Chloroisoquinoline?

A: Several synthetic routes have been explored for 4-Chloroisoquinoline. One method involves the reaction of isoquinoline with sulfuryl chloride and potassium cyanide, leading to the formation of 4-chloro-1-cyanoisoquinoline. [] Another approach utilizes a copper-catalyzed cyclization of 2-alkynylbenzaldehyde O-methyl oximes in N,N-dimethylacetamide (DMA), yielding 4-chloroisoquinolines. [] Additionally, 4-chloroisoquinolines can be synthesized through a palladium-catalyzed electronic cyclization of 2-alkynyl benzyl azides. [, ]

Q2: How does the presence of the chlorine atom at the 4-position influence the reactivity of isoquinoline?

A: The chlorine atom in 4-Chloroisoquinoline significantly impacts its reactivity by acting as a leaving group in substitution reactions. For instance, in the presence of amide and thiomethoxide ions in liquid ammonia, 4-chloroisoquinoline undergoes preferential substitution with the thiolate ion, resulting in 4-(methylthio)isoquinoline. [] This reaction is believed to proceed through an S RN 1 mechanism.

Q3: What are the potential applications of 4-Chloroisoquinoline in organic synthesis?

A: The presence of the chlorine atom in 4-Chloroisoquinoline makes it a valuable synthetic intermediate. The chlorine atom can be readily substituted with various nucleophiles, allowing for the introduction of diverse functional groups at the 4-position of the isoquinoline ring system. This versatility makes 4-chloroisoquinoline a valuable precursor for synthesizing more complex molecules, including pharmaceuticals and other biologically active compounds. For example, it can undergo palladium-catalyzed cross-coupling reactions with arylboronic acids to afford functionalized isoquinolines. []

Q4: What are the different reaction pathways observed for 4-halogenated isoquinolines with potassium amide in liquid ammonia?

A: The reactions of 4-halogenated isoquinolines (X=F, Cl, Br, I) with potassium amide in liquid ammonia exhibit diverse pathways. These reactions can result in the formation of 1-amino-4-X-isoquinoline and 1-aminoisoquinoline through Chichibabin-type reactions and an abnormal AE mechanism, respectively. [] The specific reaction outcome and product distribution depend on the halogen substituent.

Q5: How does the reactivity of 4-Chloroisoquinoline differ with piperidine compared to potassium amide in liquid ammonia?

A: While both reactions involve nucleophilic substitution, the reaction of 4-chloroisoquinoline with piperidine yields both 1-piperidinoisoquinoline and 4-piperidinoisoquinoline, demonstrating both abnormal and normal AE processes. [] This contrasts with the reaction with potassium amide in liquid ammonia, where the product distribution is heavily influenced by the specific halogen substituent.

Q6: What analytical techniques are typically used to characterize and confirm the structure of 4-Chloroisoquinoline and its derivatives?

A: Researchers often employ a combination of spectroscopic techniques to characterize 4-Chloroisoquinoline and its derivatives. Common methods include 1H NMR, 13C NMR, and GC-MS. [, ] These techniques provide detailed information about the compound's structure, purity, and the presence of specific functional groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.